molecular formula C26H19Cl2N3O3 B265096 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile

2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile

Katalognummer B265096
Molekulargewicht: 492.3 g/mol
InChI-Schlüssel: VLCVRHNKRQIYFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile, commonly referred to as DFP-10825, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Wissenschaftliche Forschungsanwendungen

DFP-10825 has been extensively studied for its potential applications in various scientific fields. In pharmacology, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. In biochemistry, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. This makes DFP-10825 a potential candidate for the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders.

Wirkmechanismus

DFP-10825 exerts its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2, which is involved in the production of prostaglandins, molecules that play a crucial role in inflammation. It also inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DFP-10825 is its potent pharmacological effects, which make it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and cognitive disorders. However, one of the main limitations of DFP-10825 is its potential toxicity, which needs to be further studied before it can be considered for clinical use.

Zukünftige Richtungen

There are several future directions for the study of DFP-10825. One direction is to further study its potential applications in the development of new drugs for the treatment of pain, inflammation, and cognitive disorders. Another direction is to further study its mechanism of action and its potential toxicity in order to better understand its pharmacological effects and its potential for clinical use. Additionally, further studies are needed to explore the potential applications of DFP-10825 in other scientific fields such as biochemistry and pharmacology.

Synthesemethoden

DFP-10825 is synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylacetonitrile with furfural in the presence of sodium ethoxide to form 2-[5-(3,4-dichlorophenyl)-2-furyl]-3-cyanoacrylic acid ethyl ester. The ester is then reacted with 2,3-dimethoxy-1,4-naphthoquinone in the presence of potassium carbonate to form 2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile.

Eigenschaften

Molekularformel

C26H19Cl2N3O3

Molekulargewicht

492.3 g/mol

IUPAC-Name

2-[5-(3,4-dichlorophenyl)furan-2-yl]-4-imino-9,10-dimethoxy-6,7-dihydrobenzo[a]quinolizine-3-carbonitrile

InChI

InChI=1S/C26H19Cl2N3O3/c1-32-24-10-14-7-8-31-21(16(14)12-25(24)33-2)11-17(18(13-29)26(31)30)23-6-5-22(34-23)15-3-4-19(27)20(28)9-15/h3-6,9-12,30H,7-8H2,1-2H3

InChI-Schlüssel

VLCVRHNKRQIYFL-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C(C3=N)C#N)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)OC

Kanonische SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C(C3=N)C#N)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.